

physical and chemical properties of 2-Methyl-1,3-cyclohexanedione

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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclohexanedione

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A Comprehensive Technical Guide to 2-Methyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclohexanedione, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Methyl-1,3-cyclohexanedione, with the CAS number 1193-55-1, is a cyclic diketone that plays a significant role as a synthetic intermediate.[1] Its structure, featuring a methyl group at the 2-position of a 1,3-cyclohexanedione ring, imparts unique reactivity, making it a valuable precursor in the construction of various organic scaffolds.[2] Notably, it is an important starting material in the formal synthesis of natural products like acorone and in the production of pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a comprehensive technical overview of this compound for laboratory and industrial applications.

Physical and Chemical Properties

2-Methyl-1,3-cyclohexanedione is a white to salmon-colored powder or crystalline solid.^{[1][3]} It is hygroscopic and should be stored in a dry environment.^{[3][4]}

Tabulated Physical and Chemical Data

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ O ₂	^{[2][5]}
Molecular Weight	126.15 g/mol	^{[2][5]}
CAS Number	1193-55-1	^{[2][5]}
Melting Point	206-208 °C	^{[2][3]}
Boiling Point	194.28 °C (rough estimate)	^{[2][3]}
Appearance	White to salmon powder, crystals, or crystalline powder	^{[1][3]}
Solubility	Soluble in methanol and acetone; insoluble in water.	^{[2][3]}
pKa	5.58 ± 0.25 (Predicted)	^[3]
InChI Key	VSGJHHIAMHUZKF-UHFFFAOYSA-N	^{[3][5]}
SMILES	<chem>CC1C(=O)CCCC1=O</chem>	^{[5][6]}

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **2-Methyl-1,3-cyclohexanedione**.

Spectroscopy	Data Highlights	Reference(s)
Mass Spectrometry	FD-MS analysis shows a peak at m/z 126, which is consistent with the theoretical molecular weight. GC-MS data reveals characteristic fragmentation patterns with major peaks at 55, 98, 126, 42, and 70 m/z.	[5][7]
¹ H NMR	The ¹ H NMR spectrum provides information on the proton environments in the molecule.	[8][9]
¹³ C NMR	The ¹³ C NMR spectrum is available for detailed structural elucidation.	[8]
Infrared (IR)	FTIR and ATR-IR spectra are available, showing characteristic carbonyl absorption bands.	[5]

Experimental Protocols

Synthesis of 2-Methyl-1,3-cyclohexanedione

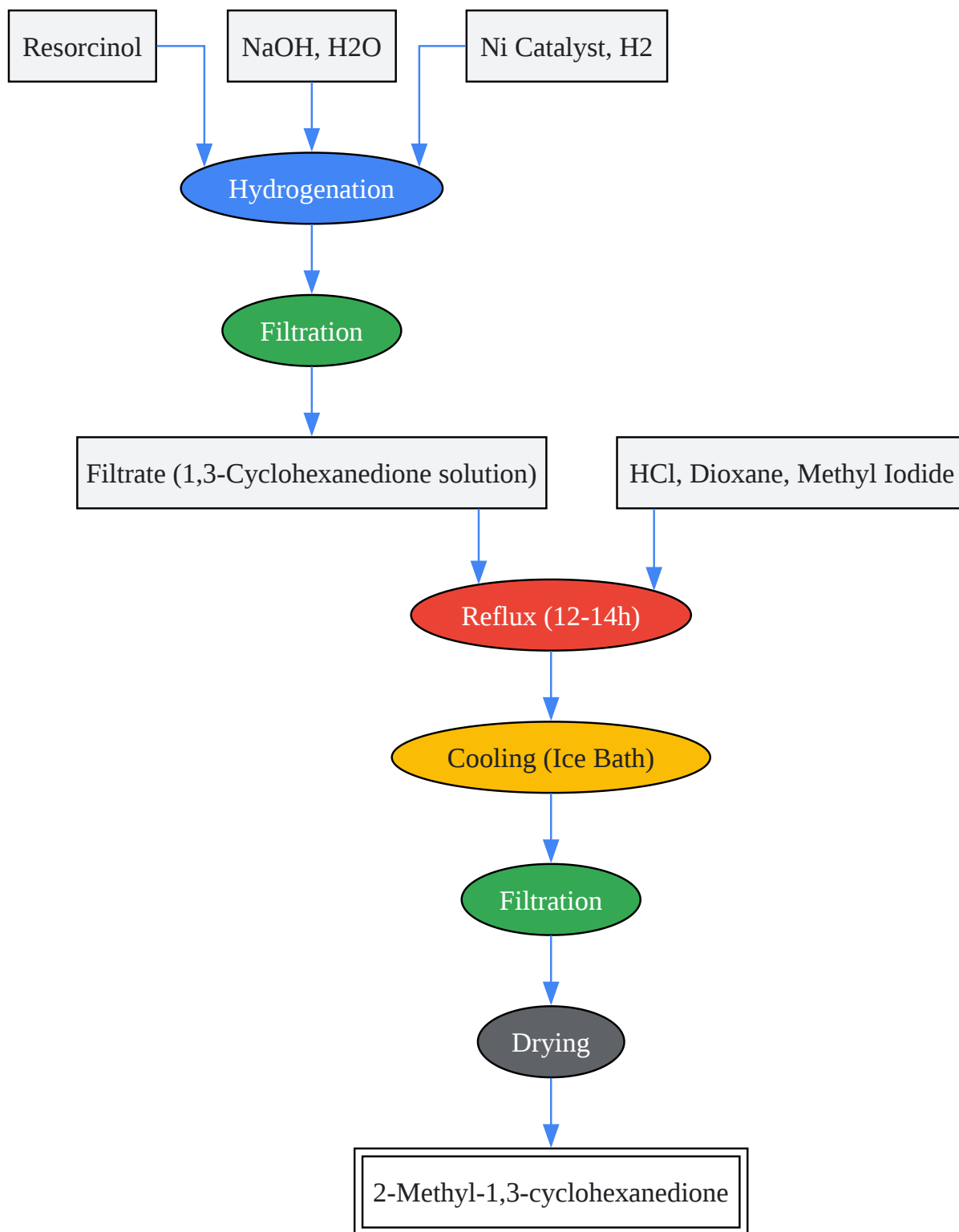
Several methods for the synthesis of **2-Methyl-1,3-cyclohexanedione** have been reported. Two common and effective protocols are detailed below.

This method involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by methylation.[10]

Experimental Procedure:

- Hydrogenation of Resorcinol: A solution of 96.0 g (2.4 moles) of sodium hydroxide in 335 ml of water and 220.2 g (2.0 moles) of resorcinol is placed in a 1.3-L hydrogenation bomb with 40.0 g of finely powdered nickel catalyst.[10]

- The hydrogenation is conducted under an initial hydrogen pressure of approximately 1900 lb with agitation, maintaining a temperature of 45–50 °C.[\[10\]](#) The reaction is continued until the theoretical amount of hydrogen has been absorbed.[\[10\]](#)
- After cooling, the catalyst is removed by filtration.[\[10\]](#)
- Methylation: The filtrate is transferred to a 2-L round-bottomed flask and treated with 33.5 ml of concentrated hydrochloric acid, 145 ml of dioxane, and 335 g (2.4 moles) of methyl iodide.[\[10\]](#)
- The reaction mixture is refluxed for 12–14 hours. An additional 33.5 g (0.24 mole) of methyl iodide is added after 7-8 hours.[\[10\]](#)
- The mixture is then cooled in an ice bath to crystallize the product.[\[10\]](#)
- The crystals of **2-methyl-1,3-cyclohexanedione** are collected by filtration, washed with cold water, and dried. The reported yield is 54–56%.[\[10\]](#)
- The product can be purified by recrystallization from 95% ethanol.[\[10\]](#)



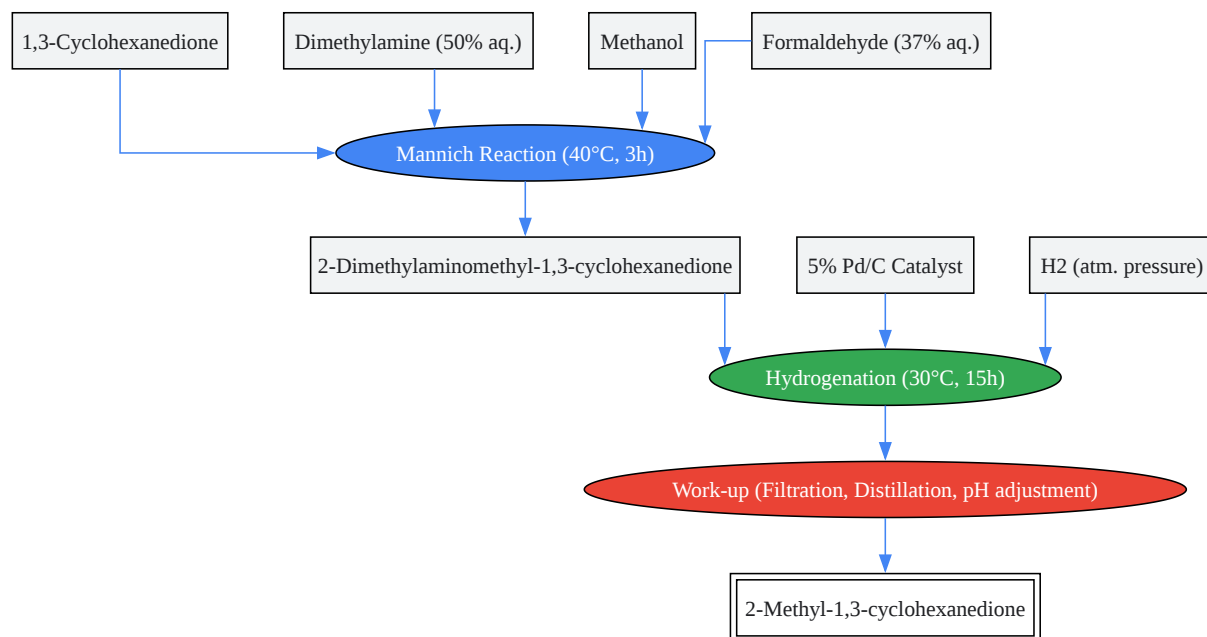
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Synthesis of **2-Methyl-1,3-cyclohexanedione** via Hydrogenation and Methylation.

This method provides a high yield and purity of the final product.^[7]

Experimental Procedure:

- Mannich Reaction: In a reactor, 300 parts of methanol, 56 parts of a 50% aqueous solution of dimethylamine, and 56 parts of 1,3-cyclohexanedione are mixed and warmed to 30 °C.^[7]
- A 37% aqueous solution of formaldehyde (53 parts) is added dropwise over 1 hour.^[7] The reaction is maintained at 40 °C for 3 hours. The reaction progress is monitored by HPLC.^[7]
- Hydrogenation: To the resulting reaction mixture, 10 parts of a 5% palladium-carbon catalyst are added.^[7] The reaction is carried out at 30 °C under atmospheric pressure with hydrogen gas for 15 hours.^[7] Reaction completion is confirmed by HPLC.^[7]
- Work-up: The catalyst is removed by filtration. 300 parts of water are added to the filtrate, and methanol is removed by distillation.^[7]
- The residue is adjusted to pH 6 with 35% hydrochloric acid, leading to the precipitation of the product.^[7]
- The precipitate is collected by filtration, washed with water, and dried at 70 °C to yield **2-methyl-1,3-cyclohexanedione**. The reported yield is 87.0% with a purity of 97.2%.^[7]



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Synthesis via Mannich Reaction and Catalytic Hydrogenation.

Robinson Annulation

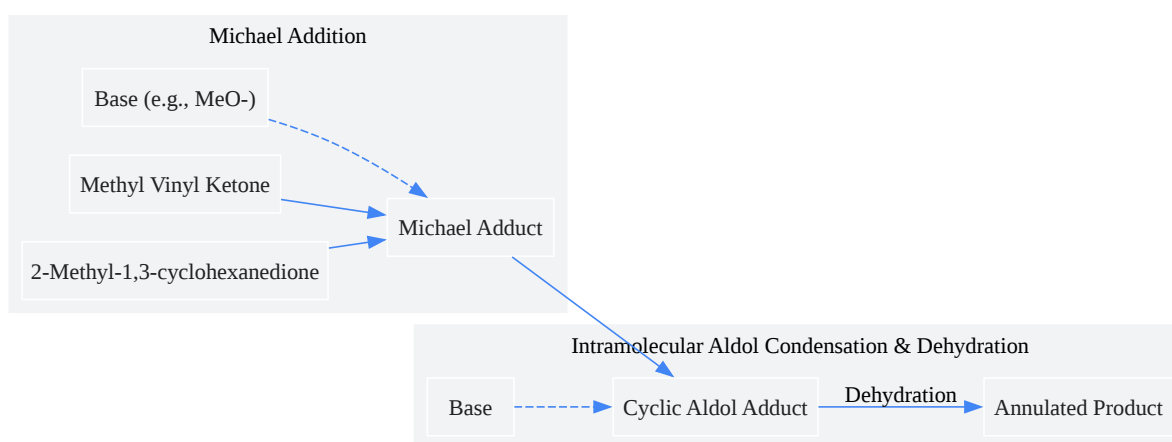
2-Methyl-1,3-cyclohexanedione is a key substrate in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. The reaction involves a Michael addition followed by an intramolecular aldol condensation.^[11]

Representative Protocol: Reaction with Methyl Vinyl Ketone

- Michael Addition: **2-Methyl-1,3-cyclohexanedione** (1) reacts with methyl vinyl ketone (2) in the presence of a base, such as methoxide in methanol, to form the Michael adduct (3).^[11]

In this step, the enolate of **2-methyl-1,3-cyclohexanedione** acts as the Michael donor.[11]

- Intramolecular Aldol Condensation: The Michael adduct (3) then undergoes an intramolecular aldol condensation, catalyzed by a base, to form a cyclic β -hydroxy ketone (4).[11]
- Dehydration: This intermediate spontaneously dehydrates to yield the final α,β -unsaturated ketone, the annulated product (5).[11]



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Logical Flow of the Robinson Annulation Reaction.

Chemical Reactivity and Tautomerism

The presence of the two carbonyl groups makes the proton at the 2-position acidic, leading to the ready formation of an enolate. This enolate is a key intermediate in many reactions, including alkylations and Michael additions.[11]

2-Methyl-1,3-cyclohexanedione exists predominantly in the diketo form in solution.[12]

However, it can undergo keto-enol tautomerization. The formation of C-H \cdots O hydrogen-bonded

dimers can play a role in lowering the energy barrier for this tautomerization.[12]

Applications

2-Methyl-1,3-cyclohexanedione is a valuable intermediate in various synthetic applications:

- **Pharmaceutical Synthesis:** It serves as a starting material for the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and analgesic properties.[2]
- **Agrochemical Synthesis:** The compound is utilized in the preparation of agrochemicals, which are essential for crop protection and enhancement.[2]
- **Organic Synthesis:** It is a key building block for the synthesis of complex organic molecules and natural products. Its role in the formal synthesis of acorone highlights its importance in this field.[2]

Safety Information

2-Methyl-1,3-cyclohexanedione is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[13]

Conclusion

2-Methyl-1,3-cyclohexanedione is a highly versatile and important synthetic intermediate with well-characterized physical and chemical properties. The detailed experimental protocols provided in this guide for its synthesis and key reactions, such as the Robinson annulation, offer valuable practical information for researchers. Its established applications in the pharmaceutical and agrochemical industries underscore its continued significance in organic synthesis and drug development. This technical guide serves as a comprehensive resource for scientists and professionals working with this valuable compound.

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